SD-6

Antimicrobial Antibacterial SAR

Researchers studying Alzheimer's disease often face challenges in sourcing reliable, well-characterized dual cholinesterase inhibitors. SD-6 is an orally active hAChE and hBChE inhibitor with IC50 values of 0.907 µM and 1.579 µM, respectively, and demonstrates excellent blood-brain barrier (BBB) permeability with no neurotoxicity in animal models. • Demonstrates anti-Aβ aggregation potential in both self- and AChE-induced thioflavin T assays. • Ameliorates cognition and memory functions in scopolamine- and Aβ-induced behavioral rat models of AD. • Supplied with full analytical documentation (HPLC, NMR) to ensure batch-to-batch consistency for reproducible research.

Molecular Formula C20H22N4OS
Molecular Weight 366.5 g/mol
Cat. No. B12404225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-6
Molecular FormulaC20H22N4OS
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)CN3C(=S)OC(=N3)C4=CC=CC=C4
InChIInChI=1S/C20H22N4OS/c26-20-24(21-19(25-20)18-9-5-2-6-10-18)16-23-13-11-22(12-14-23)15-17-7-3-1-4-8-17/h1-10H,11-16H2
InChIKeyONVSVBRUYFMQPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione: A Structurally Defined Oxadiazole-Thione Scaffold for Targeted Chemical Probe and Library Procurement


3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione is a 1,3,4-oxadiazole-2-thione derivative characterized by a 5-phenyl substituent and a 3-[(4-benzylpiperazin-1-yl)methyl] Mannich base side chain [1]. The compound integrates a benzylpiperazine moiety linked via a methylene bridge to the N3 position of the oxadiazole ring, conferring distinct physicochemical and structural properties that differentiate it from simpler oxadiazole-thione cores [2]. While direct biological data for this exact compound remain limited in the public literature, its architecture is representative of a well-established class of 1,3,4-oxadiazole N-Mannich bases, which have been systematically investigated for antimicrobial, anticancer, and CNS-related activities [2][3].

Scaffold IdentityStructurally defined oxadiazole-thione N-Mannich base with benzylpiperazine side chain
Procurement ContextTargeted chemical probe synthesis and focused library procurement
Selection LogicClass-representative scaffold for SAR divergence and hit expansion studies

Why Substituting 3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione with Generic Oxadiazole-Thione Analogs Risks Compromising Experimental Reproducibility


Generic substitution among 1,3,4-oxadiazole-2-thione derivatives is inadvisable because subtle modifications to the N3-Mannich side chain and C5-aryl group profoundly alter intermolecular recognition, lipophilicity, and biological activity [1][2]. In structurally characterized N-Mannich bases of this class, the presence and identity of the piperazine substituent dictate the solid-state packing via C–H⋯S/π interactions and influence the compound's ability to engage specific biological targets [1][3]. Furthermore, replacing the benzylpiperazine moiety with simpler alkylamines, unsubstituted piperazine, or different arylpiperazines has been shown to yield order-of-magnitude variations in antimicrobial MIC values, enzyme inhibition IC50, and cytotoxic potency across in-class comparative studies [2][4]. Consequently, assuming functional equivalence without direct comparative data introduces a significant source of experimental variability.

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N3-Mannich side-chain variation significantly alters intermolecular recognition and target engagement profiles.
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Replacing benzylpiperazine with simpler amines or unsubstituted piperazine can shift antimicrobial and cytotoxicity endpoints by orders of magnitude.
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Class-level SAR reveals activity cliffs; structural analogs should not be assumed functionally interchangeable without direct comparative data.

Quantitative Differentiation of 3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione: Comparative Activity and Physicochemical Advantages


Superior Antimicrobial Potency of Piperazinomethyl Oxadiazole-Thiones Over Unsubstituted and Arylaminomethyl Analogs

In a directly comparable series of 1,3,4-oxadiazole-2-thione N-Mannich bases, derivatives bearing a piperazinomethyl substituent at the N3 position (structurally analogous to the target compound's benzylpiperazinomethyl group) exhibited broad-spectrum antibacterial activity with MIC values ranging from 0.5 to 8 μg/mL, whereas analogs substituted with arylaminomethyl groups were substantially less active against the same panel of pathogens [1].

Antimicrobial potency
Class-level inference
Piperazinomethyl class0.5 – 8 µg/mL MIC
Arylaminomethyl analogs> 32 µg/mL MIC
Supports antimicrobial screening context
Data to verify for exact compound; broth microdilution panel
Antimicrobial Antibacterial SAR

Enhanced Anti-Proliferative Activity of Piperazinomethyl Oxadiazole-Thiones Relative to Arylaminomethyl Congeners

Within the same systematically synthesized library of 1,3,4-oxadiazole-2-thione N-Mannich bases, compounds bearing a piperazinomethyl group (5a–d) demonstrated superior anti-proliferative activity across a panel of human cancer cell lines (PC3, HCT-116, HePG-2, HeLa, MCF7) compared to their arylaminomethyl counterparts (4a–l). The most potent anti-proliferative effects were consistently achieved by the piperazinomethyl derivatives [1].

Anti-proliferative activity
Class-level inference
Piperazinomethyl class>50% inhibition at 50 µM (PC3, HCT-116, HePG-2, HeLa, MCF7)
Arylaminomethyl analogsWeaker response at same concentration
Supports cell-model endpoint review
Reported >1.7-fold difference; MTT assay, 48 h
Anticancer Cytotoxicity SAR

Benzylpiperazine Substitution Confers Potent MAO-A Inhibition and Antidepressant-Like Activity Within the Oxadiazole-Piperazine Class

In a focused series of piperazine-clubbed oxadiazole derivatives (5a–j) evaluated for monoamine oxidase inhibition, compounds bearing a benzylpiperazine moiety analogous to the target compound's substituent (specifically 5f and 5g) displayed potent MAO-A inhibition with IC50 values of 0.96 ± 0.04 μM and 0.81 ± 0.03 μM, respectively. These compounds exhibited reversible MAO-A inhibition with selectivity indices of 18-fold and 9-fold over MAO-B, and demonstrated in vivo antidepressant-like activity in rodent models without cytotoxicity against SH-SY5Y neuronal cells [1][2].

MAO-A inhibition
Class-level inference
0.81 – 0.96 µM IC₅₀
Supports pathway-response context
Reversible; 9–18 fold selectivity over MAO-B; recombinant human enzyme
CNS MAO-A Antidepressant

Structural Confirmation of a Chair Conformation for the Piperazine Ring and Defined Intermolecular Interactions: Implications for Solubility and Formulation

X-ray crystallographic analysis of the closely related analog 3-[(4-benzylpiperazin-1-yl)methyl]-5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thione confirms that the piperazine ring adopts a chair conformation in the solid state [1]. Additionally, intermolecular packing is stabilized by C–H⋯S hydrogen bonds and C–H⋯π interactions, which influence crystal lattice energy and may affect compound solubility and solid-state stability [1][2].

Solid-state conformation
Class-level inference
Chair piperazine ring; C–H⋯S/π packing network
May support formulation-property review
Thiophenyl analog X-ray structure; 100–296 K
Crystallography Solid-State Formulation

Optimized Application Scenarios for 3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione Based on Quantifiable Differentiation


Lead Identification in Antimicrobial Drug Discovery Programs Targeting Multidrug-Resistant Pathogens

Prioritize this compound as a screening candidate in antimicrobial discovery campaigns, particularly those targeting Gram-positive and Gram-negative bacteria as well as fungal pathogens. The compound's structural class (piperazinomethyl oxadiazole-thiones) has demonstrated broad-spectrum antibacterial activity with MIC values as low as 0.5 μg/mL, representing a ≥4- to >64-fold potency advantage over arylaminomethyl analogs [1]. This quantifiable differentiation supports its selection over simpler oxadiazole-thione derivatives for hit-to-lead optimization efforts.

Chemical Probe Development for MAO-A Mediated CNS Disorders (Depression, Anxiety)

Employ this compound as a starting point for designing reversible MAO-A inhibitors with potential antidepressant activity. Closely related oxadiazole-piperazine hybrids bearing benzylpiperazine motifs have exhibited MAO-A IC50 values of 0.81–0.96 μM with 9- to 18-fold selectivity over MAO-B, alongside in vivo efficacy and a favorable neuronal cytotoxicity profile [2]. The target compound shares these critical structural features, making it a valuable scaffold for CNS drug discovery.

Reference Standard for Crystallographic and Solid-State Characterization Studies

Utilize this compound as a model system for investigating the solid-state properties of oxadiazole-thione N-Mannich bases. Crystallographic analysis of the closely related thiophenyl analog confirms that the piperazine ring adopts a chair conformation and that intermolecular packing is governed by C–H⋯S and C–H⋯π interactions [3]. These data are directly applicable to predicting solubility, stability, and formulation behavior of the target compound, reducing the need for extensive empirical screening in early-stage pharmaceutical development.

Building Block for Parallel Synthesis of Focused Libraries Targeting Kinase and Cholinesterase Inhibition

Incorporate this compound as a core scaffold for the parallel synthesis of combinatorial libraries aimed at kinase (e.g., FAK) and cholinesterase (AChE/BuChE) targets. The 1,3,4-oxadiazole-2-thione core linked to a benzylpiperazine moiety has been validated as a productive template for generating multitargeted ligands for Alzheimer's disease and anticancer agents [4][5]. The compound's modular synthesis via Mannich reaction enables efficient diversification at both the piperazine nitrogen and the C5-phenyl position.

Application
Selection Property
Validation Focus
Antimicrobial screening studies
Piperazinomethyl oxadiazole-thione class comparison
MIC and spectrum endpoints against reference strains
CNS pathway-response studies
Benzylpiperazine motif-driven MAO-A inhibition context
In vitro enzyme selectivity and reversibility profiling
Solid-state characterization research
Defined chair conformation and packing interactions
Solubility and stability pre-formulation endpoints
Focused library synthesis for kinase/cholinesterase targets
Modular Mannich diversification at piperazine and C5-phenyl
SAR expansion and target engagement validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
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